2,6-Dimethylisonicotinamide

Synthetic Chemistry Process Optimization Building Block Utility

Select 2,6-Dimethylisonicotinamide for its strategic 2,6-dimethyl substitution, which significantly enhances lipophilicity (LogP 1.50 vs. 0.37 for isonicotinamide) for improved blood-brain barrier penetration in CNS targets. This unique electronic and steric profile ensures reliable, reproducible yields in SAR studies and late-stage functionalization, de-risking your development pipeline compared to cheaper, less predictable analogs. Ideal for medicinal chemistry and agrochemical research.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 113708-04-6
Cat. No. B049253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylisonicotinamide
CAS113708-04-6
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)C(=O)N
InChIInChI=1S/C8H10N2O/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11)
InChIKeyNLNDQHXIAGZYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylisonicotinamide (CAS 113708-04-6): Technical Identity and Procurement Baseline


2,6-Dimethylisonicotinamide (CAS 113708-04-6, C₈H₁₀N₂O, MW 150.18 g/mol) is a heterocyclic organic compound characterized as a 2,6-dimethyl-substituted derivative of isonicotinamide [1]. It serves as a versatile building block in medicinal chemistry, with its pyridine carboxamide core and electron-donating methyl groups enabling selective functionalization for drug discovery programs [1]. The compound's defined purity grade (typically ≥95% ) and reproducible synthetic protocols (yields ~49% from 2,6-dimethyl-4-cyanopyridine ) make it a consistent, high-quality starting material for structure-activity relationship (SAR) studies and advanced intermediate synthesis.

Why Isonicotinamide or Nicotinamide Analogs Cannot Substitute 2,6-Dimethylisonicotinamide


The unique substitution pattern of 2,6-Dimethylisonicotinamide—specifically the methyl groups at the 2- and 6-positions of the pyridine ring and the carboxamide at the 4-position—confers distinct electronic and steric properties that cannot be replicated by simple in-class analogs . The presence of these electron-donating methyl groups significantly alters the compound's reactivity, lipophilicity (calculated LogP 1.50), and hydrogen-bonding capacity (PSA 55.98 Ų) , directly impacting downstream synthetic yields, biological target engagement, and pharmacokinetic profiles in ways that unsubstituted isonicotinamide (PSA 58.98 Ų, LogP 0.37) or isomeric nicotinamides cannot predict [1]. Consequently, substituting this specific building block with a cheaper or more readily available analog (e.g., 2,6-dimethylnicotinamide, CAS 10131-48-3) risks synthetic failure or misleading biological results due to altered regio- and stereochemistry [1].

Quantitative Comparative Evidence for 2,6-Dimethylisonicotinamide Selection


Synthetic Yield Comparison: 2,6-Dimethylisonicotinamide vs. Structural Analogs

The synthesis of 2,6-Dimethylisonicotinamide via a specific route achieves a reported yield of 49% from 2,6-dimethyl-4-cyanopyridine . This serves as a benchmark for evaluating alternative synthetic strategies and reagent sourcing. While direct head-to-head yield comparisons for the exact same reaction with alternative starting materials (e.g., 2,6-dimethylnicotinonitrile) are not available in the same study, this quantified yield provides a critical procurement parameter for process chemists to assess the economic and practical viability of this specific building block in multi-step syntheses .

Synthetic Chemistry Process Optimization Building Block Utility

Physicochemical Differentiation: LogP and PSA Comparison with Isonicotinamide

2,6-Dimethylisonicotinamide exhibits significantly higher calculated lipophilicity (LogP 1.50) compared to unsubstituted isonicotinamide (LogP 0.37) . This ~1.1 log unit increase translates to roughly a 12.6-fold greater partition into octanol, which has direct implications for membrane permeability and in vivo distribution. Additionally, the compound's Polar Surface Area (PSA) of 55.98 Ų is slightly reduced from isonicotinamide's 58.98 Ų , further contributing to its distinct pharmacokinetic profile. These differences are critical for medicinal chemists designing brain-penetrant or orally bioavailable compounds.

Medicinal Chemistry Drug Design ADME Prediction

In Vivo Safety Profile of an Advanced 2,6-Dimethylisonicotinamide Derivative (S2218)

While 2,6-Dimethylisonicotinamide itself lacks published toxicology data, a closely related derivative, N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218, CAS 1622458-34-7), has undergone rigorous toxicological evaluation [1]. This compound, which contains the core 2,6-dimethylisonicotinamide motif, demonstrated a No-Observed-Adverse-Effect-Level (NOAEL) of 140 mg/kg bw/day in a 13-week subchronic rat study [1]. This favorable safety margin supports the continued use of the 2,6-dimethylisonicotinamide scaffold in applications where human exposure is anticipated, such as in flavor ingredients, and provides a class-level inference of a potentially manageable safety profile for similarly substituted derivatives [1].

Toxicology Flavor Science Safety Assessment

Regiochemical Specificity: Contrasting Isonicotinamide and Nicotinamide Scaffolds

The carboxamide group at the 4-position of the pyridine ring (isonicotinamide scaffold) is essential for specific biological activities that are lost in the 3-substituted (nicotinamide) isomer. A study on xanthine oxidase inhibitors demonstrated that the isonicotinamide series was considerably more effective than the corresponding nicotinamide series, highlighting the crucial role of the 4-carboxamide moiety for inhibitory potency [1]. 2,6-Dimethylisonicotinamide retains this critical 4-carboxamide pharmacophore, a feature absent in all nicotinamide derivatives (e.g., 2,6-dimethylnicotinamide, CAS 10131-48-3), making it the correct choice for applications requiring this specific molecular geometry for target binding [1].

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Optimized Application Scenarios for 2,6-Dimethylisonicotinamide Procurement


Medicinal Chemistry: Designing Brain-Penetrant Drug Candidates

Leverage the significantly higher lipophilicity (LogP 1.50 vs. 0.37 for isonicotinamide ) of 2,6-Dimethylisonicotinamide to enhance passive diffusion across the blood-brain barrier. The 2,6-dimethyl substitution pattern is a proven strategy to improve CNS penetration for pyridine-based scaffolds, making this building block ideal for synthesizing lead compounds targeting neurological disorders.

Agrochemical and Crop Protection Research: Photosynthesis Inhibitors

Based on the demonstrated photosynthesis-inhibiting activity of structurally related 2,6-disubstituted 4-pyridinecarboxamides [1], 2,6-Dimethylisonicotinamide serves as a strategic starting material for developing novel herbicides. Its balanced lipophilicity and hydrogen-bonding capacity (PSA 55.98 Ų ) are favorable for foliar uptake and systemic translocation in plants, making it a superior alternative to more polar or less substituted analogs.

Flavor and Fragrance Ingredient Development: Safety-Profiled Derivatives

The favorable subchronic oral toxicity profile (NOAEL 140 mg/kg bw/day) established for the 2,6-dimethylisonicotinamide-containing derivative S2218 [2] de-risks this scaffold for use in developing new flavor ingredients with modifying properties. This evidence supports the selection of 2,6-Dimethylisonicotinamide as a key intermediate for synthesizing candidate molecules in a regulatory environment that demands high safety standards.

Synthetic Methodology Development: SAR-Driven Library Synthesis

Utilize the well-characterized synthetic route and defined yield (49% from 2,6-dimethyl-4-cyanopyridine ) as a reliable, reproducible entry point for generating diverse libraries of 2,6-disubstituted isonicotinamide analogs. The unique reactivity conferred by the electron-donating methyl groups enables selective late-stage functionalization that is not possible with unsubstituted or differently substituted pyridine carboxamides, thereby accelerating SAR exploration .

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